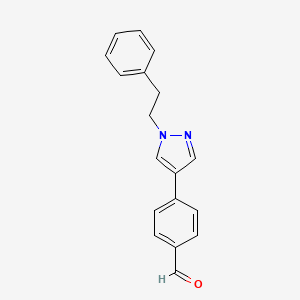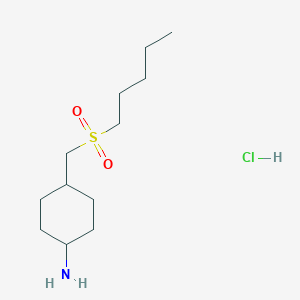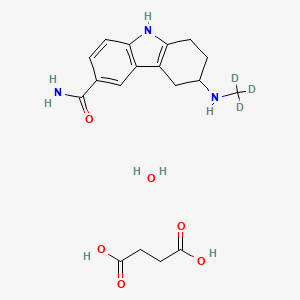
4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde is an organic compound that features a benzaldehyde group attached to a pyrazole ring, which is further substituted with a phenethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Substitution with Phenethyl Group: The pyrazole ring can then be alkylated with phenethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Formylation: The final step involves the formylation of the pyrazole ring. This can be achieved using a Vilsmeier-Haack reaction, where the pyrazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 4-position of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzoic acid.
Reduction: 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, bromo derivatives).
科学的研究の応用
4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The phenethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-(1-Phenethyl-1H-pyrazol-4-yl)ethan-1-amine
- 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzoic acid
- 4-(1-Phenethyl-1H-pyrazol-4-yl)-benzyl alcohol
Uniqueness
4-(1-Phenethyl-1H-pyrazol-4-yl)-benzaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis. Additionally, the combination of the phenethyl group and the pyrazole ring imparts specific physicochemical properties that can be advantageous in various applications, such as enhanced lipophilicity and binding affinity.
特性
分子式 |
C18H16N2O |
|---|---|
分子量 |
276.3 g/mol |
IUPAC名 |
4-[1-(2-phenylethyl)pyrazol-4-yl]benzaldehyde |
InChI |
InChI=1S/C18H16N2O/c21-14-16-6-8-17(9-7-16)18-12-19-20(13-18)11-10-15-4-2-1-3-5-15/h1-9,12-14H,10-11H2 |
InChIキー |
ODXZGWTYWYCNLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)C3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)


![2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid](/img/structure/B13725882.png)
![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)


![[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)
